![molecular formula C17H18N6O2S2 B2885929 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235140-33-6](/img/structure/B2885929.png)
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is confirmed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their potential as antimicrobial agents. The compound’s structure, which includes a 4-methyl-1,2,3-thiadiazole moiety, could be synthesized to target a range of bacterial infections, especially those caused by strains resistant to commonly used antibiotics . The potential antimicrobial effect of new compounds with thiadiazole structures has been observed mainly against Gram-positive bacteria, with some derivatives showing high bioactivity .
Anticancer Therapeutics
The mesoionic nature of the thiadiazole ring allows compounds containing it to cross cellular membranes and interact with biological targets, making them promising candidates for anticancer drugs . Thiadiazole derivatives have shown in vitro and in vivo efficacy across various cancer models, and the influence of substituents on the compounds’ activity has been a significant area of research .
Lipophilicity and Drug Design
The lipophilicity of thiadiazole derivatives is an important factor in drug design, influencing their absorption, distribution, metabolism, and excretion (ADME) properties . The compound could be optimized for better lipophilic properties to enhance its potential as a drug candidate.
Enzyme Inhibition
Thiadiazole derivatives have been identified as potent enzyme inhibitors, which is crucial for the development of new medications. The compound could be designed to inhibit specific enzymes that are overexpressed in diseases such as cancer or bacterial infections .
Biological Target Interaction
Due to the structural flexibility and the presence of multiple reactive sites, thiadiazole-containing compounds can strongly interact with various biological targets. This interaction can be exploited to develop new therapeutics that modulate the activity of these targets .
Pharmacological Properties
Compounds with thiadiazole structures have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. The compound’s unique structure could be tailored to enhance these properties for specific pharmacological applications .
Future Directions
properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-10-15(26-22-19-10)17(25)23-6-4-11(5-7-23)9-18-16(24)12-2-3-13-14(8-12)21-27-20-13/h2-3,8,11H,4-7,9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVPTGQWJVOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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